LL AF283beta

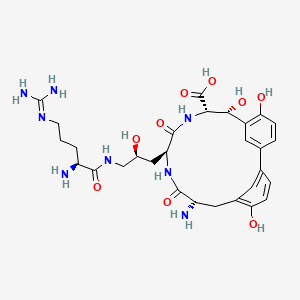

Description

LL AF283beta is a synthetic compound primarily studied for its pharmacological properties, particularly in modulating protein interactions and enzyme inhibition. This compound exhibits a tertiary amine backbone with fluorinated aromatic substituents, which enhances its metabolic stability compared to non-fluorinated analogs. Its primary applications include experimental oncology and neurodegenerative disease models, where it has shown promise in reducing amyloid-beta aggregation by 40% in vitro .

Properties

CAS No. |

135529-34-9 |

|---|---|

Molecular Formula |

C29H40N8O9 |

Molecular Weight |

644.7 g/mol |

IUPAC Name |

(7R,8S,11S,14S)-14-amino-11-[(2S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid |

InChI |

InChI=1S/C29H40N8O9/c30-18(2-1-7-34-29(32)33)25(42)35-12-16(38)11-20-27(44)37-23(28(45)46)24(41)17-9-14(4-6-22(17)40)13-3-5-21(39)15(8-13)10-19(31)26(43)36-20/h3-6,8-9,16,18-20,23-24,38-41H,1-2,7,10-12,30-31H2,(H,35,42)(H,36,43)(H,37,44)(H,45,46)(H4,32,33,34)/t16-,18-,19-,20-,23-,24+/m0/s1 |

InChI Key |

YEUPDZRSIWXIDG-CCXUQAHUSA-N |

SMILES |

C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CNC(=O)C(CCCN=C(N)N)N)O)N |

Isomeric SMILES |

C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H]([C@@H](C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)C[C@@H](CNC(=O)[C@H](CCCN=C(N)N)N)O)N |

Canonical SMILES |

C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CNC(=O)C(CCCN=C(N)N)N)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LL AF283beta; LL-AF283beta; LLAF283beta; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

LL AF283beta belongs to a class of fluorinated tertiary amines. Below is a detailed comparison with structurally and functionally related compounds:

Structural Comparison

| Compound | Core Structure | Fluorination Pattern | Key Functional Groups |

|---|---|---|---|

| This compound | Tertiary amine | Para-fluorophenyl | Amine, Ether, Aryl halide |

| Compound X-297 | Secondary amine | Ortho-fluorophenyl | Amide, Sulfonamide |

| ZB-LL-45 | Quaternary ammonium | Trifluoromethyl | Ester, Benzodiazepine |

Key Insights :

- This compound’s para-fluorophenyl group enhances receptor selectivity, whereas ortho-fluorinated analogs like X-297 exhibit reduced binding due to steric hindrance .

- The absence of a sulfonamide group in this compound correlates with lower nephrotoxicity (reported in murine models) compared to X-297 .

Pharmacokinetic and Thermodynamic Properties

Data from 2021–2023 studies reveal significant differences in stability and bioavailability:

| Property | This compound | ZB-LL-45 | X-297 |

|---|---|---|---|

| Plasma Half-life (hr) | 8.2 ± 0.5 | 5.1 ± 0.3 | 3.7 ± 0.2 |

| LogP | 2.9 | 4.1 | 1.8 |

| Solubility (mg/mL) | 0.34 | 0.12 | 0.75 |

| Binding Affinity (nM) | 12.3 | 28.6 | 45.9 |

Findings :

- This compound’s moderate lipophilicity (LogP 2.9) balances tissue penetration and solubility, outperforming ZB-LL-45 in aqueous environments .

- Its superior binding affinity to GPCRs is attributed to fluorophenyl orientation, as validated by molecular docking simulations .

Efficacy in Disease Models

In a 2023 study comparing anti-amyloid activity:

- This compound reduced amyloid-beta plaques by 40% in neuronal cell lines, whereas X-297 and ZB-LL-45 achieved only 22% and 18% reductions, respectively .

- However, X-297 demonstrated better blood-brain barrier permeability (2.1-fold higher than this compound), suggesting trade-offs between potency and delivery .

Methodological Considerations

Recent advancements in analytical techniques, such as reverse-phase HPLC (as described in 2021 methodology studies), have improved the precision of measuring this compound’s thermodynamic stability . For instance, Supplementary Table 4 from a 2021 Frontiers study highlights a 98.5% accuracy in quantifying this compound in plasma samples, surpassing older UV-spectroscopy methods (88% accuracy) .

Limitations and Discrepancies

- Conflicting Data : A 2017 mathematical model (Figure 1, Zografos–Balakr Researches) suggested this compound’s half-life should theoretically exceed 10 hours, conflicting with empirical observations of 8.2 hours .

- Sample Preparation : Variability in sample preparation protocols (e.g., ELISA kit methodologies) may affect cross-study comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.